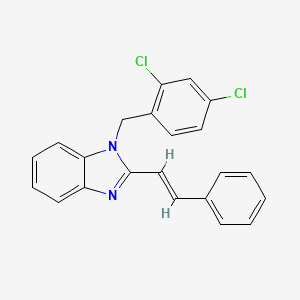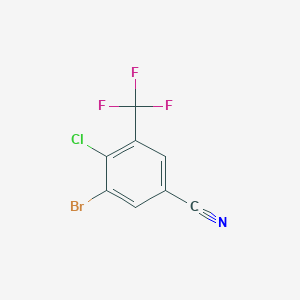
3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2BrClF3N. It is a halogenated aromatic nitrile, characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function .
Mode of Action
It’s known that halogenated compounds can participate in various types of reactions, including free radical reactions and nucleophilic substitutions .
Biochemical Pathways
Similar compounds have been found to participate in nickel-catalyzed arylcyanation reactions .
Pharmacokinetics
The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .
Result of Action
Similar compounds have been found to exhibit various pharmacological activities .
Action Environment
The action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Moreover, safety precautions suggest that it should be handled only in a well-ventilated area or outdoors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination and chlorination of 4-(trifluoromethyl)benzonitrile. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the aromatic precursor is treated with bromine and chlorine under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted benzonitriles.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Aplicaciones Científicas De Investigación
3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile has diverse applications in scientific research:
Comparación Con Compuestos Similares
- 3-Bromo-4-chlorobenzotrifluoride
- 4-Bromo-3-(trifluoromethyl)benzonitrile
- 5-Bromo-1,2,3-trifluorobenzene
Comparison: 3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethyl group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
3-bromo-4-chloro-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF3N/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXGIMMUOAMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
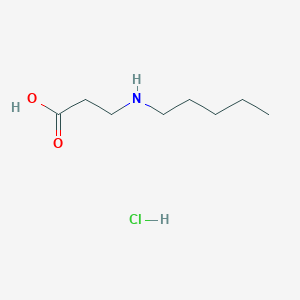
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2959720.png)
![N-(3-chlorophenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2959721.png)
![6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2959723.png)
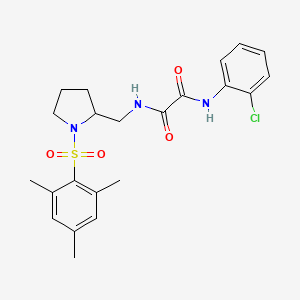
![3-cyclopropyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2959726.png)
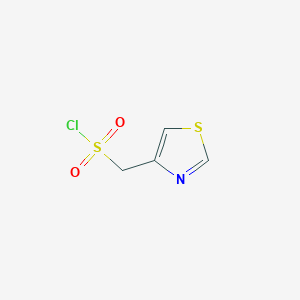
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide](/img/structure/B2959729.png)
![5-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2959730.png)
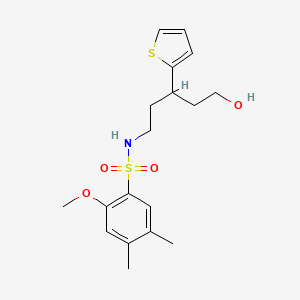
![8-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE](/img/structure/B2959732.png)
![5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2959733.png)
methanone oxime](/img/structure/B2959736.png)
